molecular formula C13H8FN3O4S2 B3468046 4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide

4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No. B3468046
M. Wt: 353.4 g/mol
InChI Key: CLDXLRRETAFXDQ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years . For instance, new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields .


Molecular Structure Analysis

The theoretically optimized geometrical structures of thiazole derivatives were examined using the M06/6-311G+(d,p) function of density function theory . The spectral (UV Vis, FT-IR, and MS), as well as magnetic results, suggested their octahedral geometry .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Mechanism of Action

While the specific mechanism of action for “4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide” is not available, it’s known that thiazole derivatives exhibit a wide range of biological activities .

Future Directions

The future directions in the research of thiazole derivatives could involve the design and synthesis of new compounds with potential biological activities . The development of novel materials as antimicrobial drugs has been of significant importance due to the presence, and subsequently the development, of multidrug resistance to the widespread pathogens .

properties

IUPAC Name

4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O4S2/c14-8-1-4-10(5-2-8)23(20,21)16-13-15-11-6-3-9(17(18)19)7-12(11)22-13/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDXLRRETAFXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327095
Record name 4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

349132-83-8
Record name 4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide
Reactant of Route 6
4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide

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